Advil PM
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Overview
Description
Advil PM is a combination medication that contains two active ingredients : this compound is a combination medication that contains two active ingredients: ibuprofen and diphenhydramine citrate . Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that helps to reduce pain and inflammation, while diphenhydramine citrate is an antihistamine that induces drowsiness, making it easier for individuals to fall asleep. This compound is primarily used to treat occasional insomnia associated with minor aches and pains .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ibuprofen : The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The process can be summarized as follows:
- Step 1 : Isobutylbenzene reacts with acetic anhydride in the presence of an acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.
- Step 2 : The acetophenone undergoes hydrolysis to form 4-isobutylphenylacetic acid.
- Step 3 : The acetic acid derivative is then decarboxylated to produce ibuprofen .
-
Diphenhydramine Citrate : The synthesis of diphenhydramine involves the reaction of benzohydrol with dimethylaminoethanol in the presence of an acid catalyst. The resulting diphenhydramine is then reacted with citric acid to form diphenhydramine citrate .
Industrial Production Methods
Industrial production of Advil PM involves the large-scale synthesis of ibuprofen and diphenhydramine citrate, followed by their combination into a single dosage form. The process includes:
- Synthesis of Active Ingredients : Large-scale chemical synthesis of ibuprofen and diphenhydramine citrate using optimized reaction conditions.
- Formulation : Mixing the active ingredients with excipients to form tablets or caplets.
- Quality Control : Ensuring the final product meets regulatory standards for purity, potency, and safety .
Chemical Reactions Analysis
Types of Reactions
-
Ibuprofen
- Oxidation : Ibuprofen can undergo oxidation to form hydroxyibuprofen and carboxyibuprofen.
- Reduction : Reduction of ibuprofen is less common but can yield alcohol derivatives.
- Substitution : Ibuprofen can undergo substitution reactions, particularly at the aromatic ring .
-
Diphenhydramine
- Oxidation : Diphenhydramine can be oxidized to form N-oxide derivatives.
- Substitution : Substitution reactions can occur at the aromatic ring or the dimethylamino group .
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride can be used.
- Substitution : Various electrophiles and nucleophiles can be used depending on the desired substitution .
Major Products Formed
- Ibuprofen : Hydroxyibuprofen, carboxyibuprofen.
- Diphenhydramine : N-oxide derivatives .
Scientific Research Applications
Advil PM has various scientific research applications, including:
- Chemistry : Studying the synthesis and reactivity of ibuprofen and diphenhydramine derivatives.
- Biology : Investigating the pharmacokinetics and metabolism of ibuprofen and diphenhydramine in biological systems.
- Medicine : Exploring the therapeutic effects of this compound in treating pain and insomnia, as well as its safety and efficacy.
- Industry : Developing improved formulations and delivery systems for this compound .
Mechanism of Action
Ibuprofen
Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Diphenhydramine
Diphenhydramine exerts its effects by blocking histamine H1 receptors in the brain. Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, diphenhydramine induces drowsiness and helps individuals fall asleep .
Comparison with Similar Compounds
Similar Compounds
- Tylenol PM : Contains acetaminophen and diphenhydramine. Acetaminophen is an analgesic and antipyretic, while diphenhydramine is an antihistamine.
- Motrin PM : Contains ibuprofen and diphenhydramine, similar to Advil PM .
Uniqueness
This compound is unique in its combination of ibuprofen and diphenhydramine citrate, providing both pain relief and a sleep aid. This combination is particularly effective for individuals experiencing pain that interferes with sleep .
Properties
Molecular Formula |
C36H47NO10 |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H21NO.C13H18O2.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LQUQNXNHAIYHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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